

# Sarizotan Hydrochloride (CAS RN: 195068-07-6): A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |  |  |  |  |
|----------------------|-------------------------|-----------|--|--|--|--|
| Compound Name:       | Sarizotan Hydrochloride |           |  |  |  |  |
| Cat. No.:            | B1681474                | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Sarizotan hydrochloride (formerly EMD-128130) is a potent and selective serotonin 5-HT1A receptor agonist and dopamine D2-like receptor ligand. Initially investigated for the treatment of Parkinson's disease and later for respiratory dysfunction in Rett syndrome, its clinical development was ultimately discontinued. This technical guide provides a comprehensive overview of Sarizotan hydrochloride, including its mechanism of action, pharmacokinetics, metabolism, and key experimental findings. All quantitative data are presented in structured tables, and detailed experimental protocols for pivotal studies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological activity and investigational history.

## **Chemical and Physical Properties**

**Sarizotan hydrochloride** is the hydrochloride salt of Sarizotan.



| Property            | Value                                                                                       |
|---------------------|---------------------------------------------------------------------------------------------|
| CAS Number          | 195068-07-6                                                                                 |
| Molecular Formula   | C22H22CIFN2O                                                                                |
| Molecular Weight    | 384.88 g/mol [1]                                                                            |
| IUPAC Name          | (R)-1-(chroman-2-yl)-N-((5-(4-fluorophenyl)pyridin-3-yl)methyl)methanamine hydrochloride[2] |
| Synonyms            | EMD-128130, EMD 128130                                                                      |
| Physical Form       | Solid[2]                                                                                    |
| Storage Temperature | -20°C to -80°C[2]                                                                           |

#### **Mechanism of Action**

Sarizotan exhibits a dual mechanism of action, functioning as a full agonist at the serotonin 5-HT1A receptor and as a partial agonist at dopamine D2-like receptors (D2, D3, and D4).[3] This profile suggests its potential to modulate both serotonergic and dopaminergic neurotransmission, which are implicated in a variety of neurological and psychiatric disorders.

#### Serotonin 5-HT1A Receptor Agonism

As a 5-HT1A receptor agonist, Sarizotan was expected to mimic the effects of endogenous serotonin at these receptors. 5-HT1A receptors are G-protein coupled receptors (GPCRs) that are predominantly coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence various cellular processes, including neuronal excitability.

### **Dopamine D2-like Receptor Partial Agonism**

Sarizotan also demonstrates high affinity for dopamine D2, D3, and D4 receptors, acting as a partial agonist.[3] This means it can weakly activate these receptors in the absence of the full agonist (dopamine) but will compete with and reduce the effect of the full agonist when it is present. This modulatory effect on the dopaminergic system was the basis for its investigation in conditions with dopaminergic dysregulation, such as Parkinson's disease.



#### **Signaling Pathways**

The following diagrams illustrate the primary signaling pathways modulated by Sarizotan.



Click to download full resolution via product page

Sarizotan's agonistic action on the 5-HT1A receptor.



Click to download full resolution via product page

Sarizotan's partial agonism at the D2-like receptor.

# Pharmacodynamics: Receptor Binding Affinity

The binding affinity of Sarizotan for various receptors has been characterized in several in vitro studies. The following table summarizes key binding affinity (Ki) and functional activity (IC50/EC50) data.



| Receptor | Species | Assay Type                  | Value (nM)           | Reference |
|----------|---------|-----------------------------|----------------------|-----------|
| 5-HT1A   | Human   | Radioligand<br>Binding (Ki) | 0.1                  | [3]       |
| 5-HT1A   | Rat     | Radioligand<br>Binding (Ki) | 6.5                  | [3]       |
| D2       | Human   | Radioligand<br>Binding (Ki) | 17                   | [3]       |
| D2       | Rat     | Radioligand<br>Binding (Ki) | 15.1                 | [3]       |
| D3       | Human   | Radioligand<br>Binding (Ki) | 6.8                  | [3]       |
| D4.2     | Human   | Radioligand<br>Binding (Ki) | 2.4                  | [3]       |
| D2S      | Human   | Functional Assay<br>(EC50)  | 29 (partial agonist) | [4]       |
| D2L      | Human   | Functional Assay<br>(EC50)  | 23 (partial agonist) | [4]       |
| D3       | Human   | Functional Assay<br>(EC50)  | 5.6 (full agonist)   | [4]       |
| D4.4     | Human   | Functional Assay<br>(EC50)  | 5.4 (full agonist)   | [4]       |
| D2S      | Human   | Functional Assay<br>(IC50)  | 52 (antagonist)      | [4]       |
| D2L      | Human   | Functional Assay<br>(IC50)  | 121 (antagonist)     | [4]       |

## **Pharmacokinetics**

The pharmacokinetic profile of **Sarizotan hydrochloride** was evaluated in Phase 1 clinical trials involving healthy volunteers.[5]



Absorption, Distribution, Metabolism, and Excretion

(ADME)

| Parameter    | Description                                                                                                                                                                                                                                                  |  |
|--------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Absorption   | Rapidly absorbed following oral administration.                                                                                                                                                                                                              |  |
| Distribution | -                                                                                                                                                                                                                                                            |  |
| Metabolism   | Metabolized in the liver primarily by CYP3A4, CYP2C9, CYP2C8, and CYP1A2.[6] Major metabolic pathways include aromatic and aliphatic monohydroxylation and dealkylation.[6] Plasma metabolite concentrations are considerably lower than the parent drug.[5] |  |
| Excretion    | -                                                                                                                                                                                                                                                            |  |

## **Pharmacokinetic Parameters in Healthy Volunteers**

The following table summarizes the key pharmacokinetic parameters of Sarizotan following oral administration in healthy subjects.[5]

| Dose                                    | Cmax (ng/mL)                      | Tmax (h)                     | AUC (ng·h/mL)                     | t1/2 (h) |
|-----------------------------------------|-----------------------------------|------------------------------|-----------------------------------|----------|
| Single Dose (0.5<br>- 25 mg)            | Dose-<br>proportional<br>increase | 0.5 - 2.25                   | Dose-<br>proportional<br>increase | 5 - 7    |
| Multiple Dose (5 mg b.i.d.)             | -                                 | 0.5 - 2.25<br>(steady state) | -                                 | -        |
| Multiple Dose<br>(10 & 20 mg<br>b.i.d.) | -                                 | 0.5 - 2.25<br>(steady state) | -                                 | -        |

Note: Cmax and Tmax were slightly dependent on formulation and food intake, whereas AUC was unaffected.[5]



# **Key Experimental Studies Preclinical Studies in Rett Syndrome Mouse Models**

Promising preclinical results in mouse models of Rett syndrome (RTT) prompted the clinical investigation of Sarizotan for this indication. These studies demonstrated that Sarizotan could significantly reduce apnea and correct irregular breathing patterns.[7][8][9][10]

The following is a generalized protocol based on published studies.[7][8][9][10]



Click to download full resolution via product page

Workflow for whole-body plethysmography experiment.



- Animal Models: Three different mouse models of Rett syndrome were utilized: Bird and Jaenisch strains of Mecp2-deficient heterozygous females and Jaenisch strain Mecp2 null males, and knock-in heterozygous females with a common nonsense mutation (R168X).[7] [8][9][10]
- Apparatus: Unrestrained whole-body plethysmography chambers were used to allow for the measurement of respiratory parameters in conscious, freely moving mice.

#### Procedure:

- Mice were placed in the plethysmography chamber and allowed to acclimate for a set period.
- Sarizotan or a vehicle control was administered, typically via intraperitoneal injection, 20 minutes prior to recording.[8]
- Respiratory patterns were recorded for a duration of 30-60 minutes.
- For chronic studies, Sarizotan was administered in drinking water over 7 to 14 days, with respiratory measurements taken at multiple time points.
- Data Analysis: The recorded data was analyzed to quantify the number and duration of apneas, breathing frequency, and the irregularity of the breathing pattern.

#### Clinical Trial in Rett Syndrome (STARS Study)

The "Sarizotan for the Treatment of Apneas in Rett Syndrome" (STARS) study was a Phase 2/3, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of Sarizotan in patients with Rett syndrome who experience respiratory symptoms.[11] The trial ultimately failed to meet its primary and secondary endpoints, leading to the discontinuation of Sarizotan's development for this indication.[11][12]

- Objective: To evaluate the efficacy, safety, and tolerability of Sarizotan in reducing respiratory abnormalities in patients with Rett syndrome.
- Design: A multicenter, randomized, double-blind, placebo-controlled study with a 24-week treatment period.[13]



- Participants: 129 patients with a clinical diagnosis of Rett syndrome and significant respiratory abnormalities.[14]
- Intervention: Patients received either Sarizotan (10 mg or 20 mg daily, based on age and weight) or a placebo.[12]
- Primary Endpoint: Percentage reduction in episodes of apnea during waking hours compared to placebo.[15]
- Outcome: Sarizotan did not demonstrate a statistically significant reduction in apnea episodes compared to placebo.[11][12]

#### In Vitro Metabolism

The metabolic profile of Sarizotan was investigated using human liver microsomes to identify the enzymes responsible for its clearance and to assess its potential for drug-drug interactions.

[6]

# Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

The following is a generalized protocol for assessing the in vitro metabolism of a compound like Sarizotan.[6]





Click to download full resolution via product page

Workflow for an in vitro metabolism study.

- Materials: Pooled human liver microsomes, **Sarizotan hydrochloride**, NADPH regenerating system, and phosphate buffer (pH 7.4).
- Procedure:



- A reaction mixture containing human liver microsomes and Sarizotan in phosphate buffer is pre-incubated at 37°C.
- The metabolic reaction is initiated by the addition of the NADPH regenerating system.
- Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).
- Samples are centrifuged to precipitate proteins.
- Analysis: The supernatant is analyzed by a validated LC-MS/MS method to determine the concentration of the parent drug and to identify and quantify metabolites.
- Enzyme Phenotyping: To identify the specific CYP450 enzymes involved, the experiment is repeated in the presence of selective chemical inhibitors for each major CYP isoform or by using recombinant human CYP enzymes.

### **Analytical Methodology**

The quantification of Sarizotan in biological matrices, such as plasma, is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a standard and sensitive method for this purpose.[5]

# Protocol: HPLC-MS/MS Method for Quantification of Sarizotan in Plasma

The following is a representative protocol for the analysis of a small molecule like Sarizotan in plasma.

- Sample Preparation:
  - Protein precipitation is a common method for extracting small molecules from plasma. A known volume of plasma is mixed with a precipitating agent (e.g., acetonitrile) containing an internal standard.
  - The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
  - The supernatant is collected for analysis.



- Chromatographic Conditions:
  - HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, and column oven.
  - $\circ$  Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5  $\mu$ m) is typically used for the separation of small molecules.
  - Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
  - Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
  - Injection Volume: 5-10 μL.
- Mass Spectrometric Detection:
  - Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.
  - Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for molecules like Sarizotan.
  - Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

### **Synthesis Overview**

The synthesis of **Sarizotan hydrochloride** would typically involve a multi-step process. Based on the structure of the molecule, a plausible synthetic route could involve the coupling of a chromane derivative with a substituted pyridine moiety, followed by salt formation. The specific details of the manufacturing process are proprietary and can often be found in patent literature. A general approach might involve the reaction of (R)-chroman-2-ylmethanamine with 5-(4-fluorophenyl)picolinaldehyde followed by reductive amination and subsequent treatment with hydrochloric acid to yield the final product.



#### Conclusion

Sarizotan hydrochloride is a well-characterized molecule with a clear mechanism of action as a 5-HT1A agonist and D2-like partial agonist. While it showed initial promise in preclinical models for Rett syndrome, it ultimately failed to demonstrate efficacy in a pivotal clinical trial. The comprehensive data presented in this technical guide, including detailed protocols and quantitative summaries, serves as a valuable resource for researchers in the fields of neuropharmacology and drug development. The discontinuation of Sarizotan's clinical program highlights the significant challenges in translating preclinical findings to clinical success, particularly in complex neurodevelopmental disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. D2 dopamine receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmasm.com [pharmasm.com]
- 3. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secure Verification [cer.ihtm.bg.ac.rs]
- 5. Whole-body plethysmography [bio-protocol.org]
- 6. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol for evaluation of Rett Syndrome symptom improvement by metabolic modulators in Mecp2-mutant mice PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rett Syndrome Efficacy Studies | The Jackson Laboratory [jax.org]
- 11. mttlab.eu [mttlab.eu]



- 12. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes |
   Springer Nature Experiments [experiments.springernature.com]
- 14. Mechanisms of signal transduction at the dopamine D2 receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sarizotan Hydrochloride (CAS RN: 195068-07-6): A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681474#sarizotan-hydrochloride-cas-number-195068-07-6-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com